N'-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide
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Overview
Description
N’-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide is a complex organic compound that features a unique combination of functional groups, including a phenylsulfonyl group, a piperidinylidene moiety, and a thiophenecarbohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 1-(phenylsulfonyl)piperidine with thiophene-2-carbohydrazide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N’-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N’-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide can be compared with other similar compounds to highlight its uniqueness:
Phenylsulfonyl derivatives: These compounds share the phenylsulfonyl group but differ in their other functional groups and overall structure.
Piperidinylidene derivatives: Compounds with the piperidinylidene moiety but different substituents can be compared to understand the impact of structural variations.
Thiophenecarbohydrazide derivatives: These compounds have the thiophenecarbohydrazide structure but may lack the phenylsulfonyl or piperidinylidene groups.
By comparing these similar compounds, researchers can gain insights into the structure-activity relationships and identify the unique features that contribute to the specific properties and applications of N’-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c20-16(15-7-4-12-23-15)18-17-13-8-10-19(11-9-13)24(21,22)14-5-2-1-3-6-14/h1-7,12H,8-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJSLDOMLFVPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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